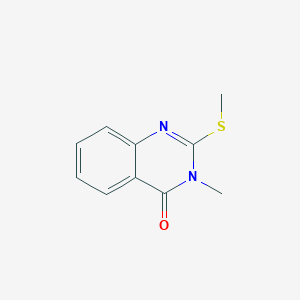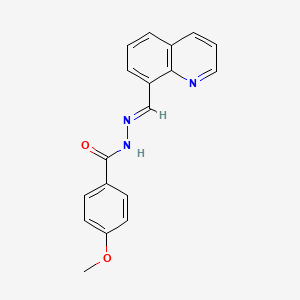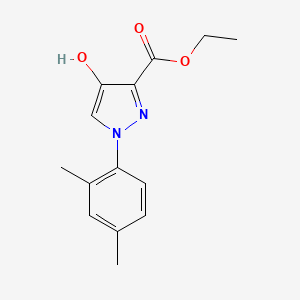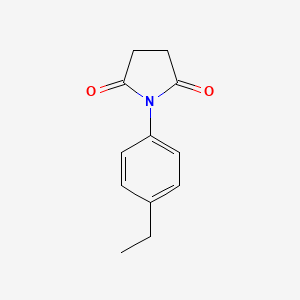![molecular formula C18H23N3O2S B5512050 2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5512050.png)
2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiazolopyridine and thiazolo[3,2-a]pyridine derivatives involves condensation and cyclocondensation reactions employing key functional groups and catalysts like piperidine. For example, the synthesis of novel thiazolopyridine derivatives was achieved through condensation of thiazolinone with benzaldehydes followed by cyclocondensation with malononitrile, showcasing the typical synthetic route for such compounds (Lamphon et al., 2004). Similarly, other studies have demonstrated the synthesis of thiazolo[3,2]pyridines containing different moieties by condensing 2-cyanomethyl-4-thiazolinone with various aldehydes and catalysts (El‐Emary et al., 2005).
Molecular Structure Analysis
X-ray diffraction analysis plays a crucial role in determining the molecular structure of synthesized compounds. For instance, the molecular and crystal structures of derivatives of piperidine have been elucidated, revealing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. For example, derivatives have shown to undergo various reactions, including cyclization and condensation, under different conditions, leading to the formation of complex heterocyclic systems with potential biological activities (Suresh et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Thiazolo[3, 2]pyridines, which include structures similar to the compound , have been synthesized and tested for antimicrobial activities. These compounds show promise in combating microbial infections (El‐Emary, Khalil, Ali, & El-Adasy, 2005).
Application in Pharmaceutical Research
- The compound's structural elements are found in various pharmaceutical patents, indicating its potential in drug development. Such structures have been explored for their therapeutic properties, particularly in migraine treatment as alpha-subtype selective 5-HT-1D receptor agonists (Habernickel, 2001).
Anticancer Potential
- Thiazolo[3,2-a]pyridines, similar to the compound of interest, have been prepared with some showing promising anticancer activity across a range of cancer cell lines. This suggests potential applications in cancer research and therapy (Altuğ et al., 2011).
Reactions with Nucleophiles
- The compound's structural components have been used in reactions with various nucleophiles. These reactions are significant for synthesizing a range of derivatives, which could have diverse biological activities (Sayed & Ali, 2007).
Synthesis of Heterocyclic Compounds
- The compound is relevant in the synthesis of various heterocyclic compounds, which are crucial in the development of new therapeutic agents. Heterocyclic chemistry is a core area of pharmaceutical research (Avasthi & Knaus, 1981).
Application in Antiviral Research
- Compounds with similar structural motifs have been studied for their antiviral properties. This includes potential activity against herpes simplex virus-1 and human immunodeficiency virus-1, highlighting the compound's relevance in antiviral drug discovery (El-Subbagh et al., 2000).
Potential as Aurora Kinase Inhibitors
- Derivatives of the compound have been explored as Aurora kinase inhibitors, a target in cancer treatment. This suggests its application in developing cancer therapies (ヘンリー,ジェームズ, 2006).
Development as Anticancer Agents
- Pyridine-thiazole hybrid molecules, including structures similar to the compound, have shown high antiproliferative activity against various cancer cell lines. This indicates the compound's potential in developing new anticancer agents (Ivasechko et al., 2022).
Wirkmechanismus
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound may interact with multiple targets in the body.
Mode of Action
The thiazole ring, a key structural component of this compound, is known to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Given the diverse biological activities associated with thiazole derivatives , it is likely that this compound affects multiple biochemical pathways. These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, diuresis, seizure activity, neuroprotection, and tumor growth or cytotoxicity.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it is likely that this compound induces a range of molecular and cellular effects. These could include antioxidant effects, analgesic effects, anti-inflammatory effects, antimicrobial effects, antifungal effects, antiviral effects, diuretic effects, anticonvulsant effects, neuroprotective effects, and antitumor or cytotoxic effects.
Zukünftige Richtungen
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future research directions could involve exploring these areas further.
Eigenschaften
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-1-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-17(24-13-20-14)7-8-18(22)21-10-4-6-16(11-21)23-12-15-5-2-3-9-19-15/h2-3,5,9,13,16H,4,6-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSMMIBKJQFLHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCCC(C2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)
![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)
![4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)
![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)


![1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine](/img/structure/B5512007.png)
![4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)
![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5512027.png)



![8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512066.png)